
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- is a heterocyclic organic compound with a unique structure that includes a pyridine ring partially saturated with hydrogen atoms and substituted with a methyl group and a methylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- can be achieved through several methods One common approach involves the reduction of pyridine derivatives using hydrogenation catalysts under specific conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using palladium or platinum catalysts. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity. The methylthio group is introduced in a subsequent step using thiol reagents under controlled conditions to prevent over-reduction or unwanted side reactions.
化学反応の分析
Types of Reactions
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can further saturate the pyridine ring or reduce the methylthio group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the methylthio group with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Thiol reagents, nucleophiles like amines or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated pyridine derivatives, thiols.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- involves its interaction with specific molecular targets and pathways. For example, its neuroprotective effects may be mediated through the inhibition of oxidative stress and inflammation pathways. The compound may also interact with enzymes and receptors involved in cellular signaling, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine: A related compound with a similar structure but lacking the methylthio group.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and used in research on Parkinson’s disease.
Pyridazine and Pyridazinone Derivatives: Compounds with similar heterocyclic structures and diverse biological activities.
Uniqueness
Pyridine, 1,2,3,4-tetrahydro-1-methyl-6-(methylthio)- is unique due to the presence of both a methyl and a methylthio group, which confer distinct chemical and biological properties
特性
CAS番号 |
25355-53-7 |
|---|---|
分子式 |
C7H13NS |
分子量 |
143.25 g/mol |
IUPAC名 |
1-methyl-6-methylsulfanyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C7H13NS/c1-8-6-4-3-5-7(8)9-2/h5H,3-4,6H2,1-2H3 |
InChIキー |
PRUSODCRFVXLTM-UHFFFAOYSA-N |
正規SMILES |
CN1CCCC=C1SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


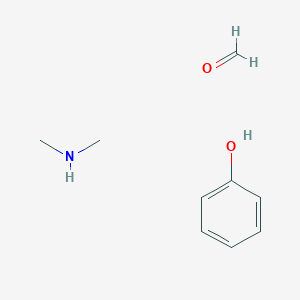

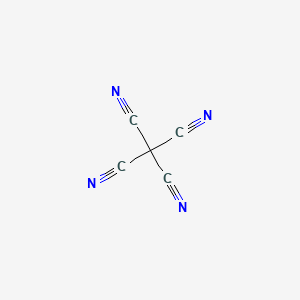
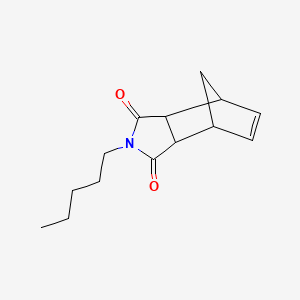
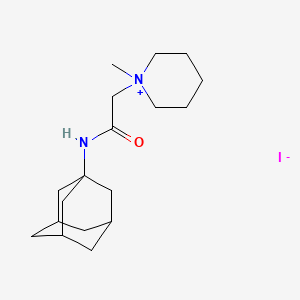
![(E)-N-(Dibenzo[b,d]furan-2-yl)-1-(4-methoxyphenyl)methanimine](/img/structure/B14694683.png)
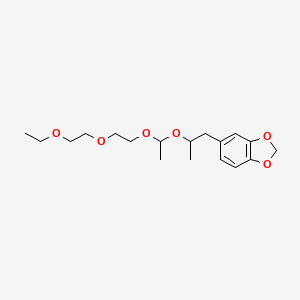
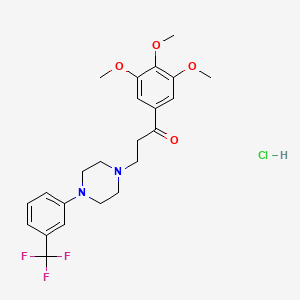
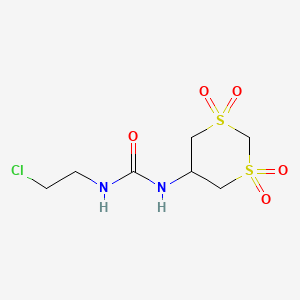
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)
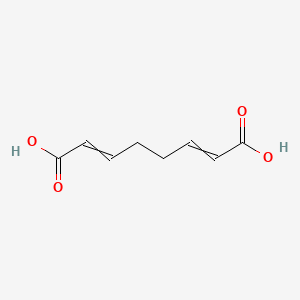
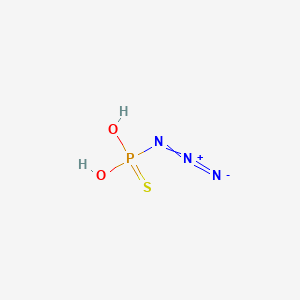
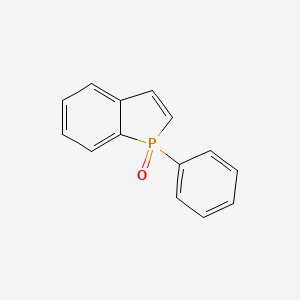
![3,7-Diphenyl-2H-imidazo[2,1-b][1,3,4]oxadiazine](/img/structure/B14694726.png)
